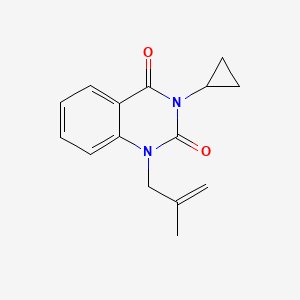

3-cyclopropyl-1-(2-methylallyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

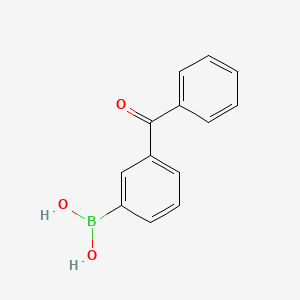

3-cyclopropyl-1-(2-methylallyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPQ and has a unique chemical structure that makes it ideal for scientific research.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Quinazoline-2,4(1H,3H)-dione derivatives have been explored for their antimicrobial properties, particularly in combating antibiotic resistance. One study synthesized a series of these compounds to evaluate their effectiveness against gyrase-resistant mutants of Escherichia coli. The research highlighted that certain dione features, such as a 3-amino group, significantly lowered the antimicrobial minimum inhibitory concentration (MIC) in both wild-type and mutant strains, suggesting a promising avenue for developing new antibiotics (German et al., 2008).

Additionally, these derivatives have shown potential in cancer therapy. A study focused on the synthesis and cytotoxic evaluation of novel quinazolinone derivatives, including quinazoline-2,4(1H,3H)-diones, against MCF-7 and HeLa cell lines. The findings indicated that almost all compounds exhibited cytotoxic activity, with certain derivatives displaying notably high effectiveness, pointing to their potential as anticancer agents (Poorirani et al., 2018).

Green Chemistry and Sustainable Synthesis

The development of environmentally friendly synthesis methods for these compounds is also a significant area of research. A review emphasized the chemical fixation of CO2 to 2-aminobenzonitriles as a novel strategy for synthesizing quinazoline-2,4(1H,3H)-diones, showcasing advances in green chemistry that facilitate the production of these heterocyclic compounds (Vessally et al., 2017).

Novel Synthetic Methods

Innovative synthetic methodologies have been developed to enhance the efficiency of producing quinazoline-2,4(1H,3H)-diones. For example, a study explored the use of ionic liquids as dual solvent-catalysts for the synthesis of these diones from CO2 at atmospheric pressure, demonstrating a high-yield, efficient process that aligns with the principles of green chemistry (Lu et al., 2014).

properties

IUPAC Name |

3-cyclopropyl-1-(2-methylprop-2-enyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10(2)9-16-13-6-4-3-5-12(13)14(18)17(15(16)19)11-7-8-11/h3-6,11H,1,7-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMAEZKGDWFTCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2C(=O)N(C1=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-1-(2-methylallyl)quinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,9-trimethyl-1,7-diphenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2596139.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2596144.png)

![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2596153.png)

![3-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl}prop-2-enoic acid](/img/structure/B2596154.png)

![N-(2-bromo-4-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2596155.png)

![2-Phenoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2596157.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2596160.png)